N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
“N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]acetamide” is a synthetic organic compound. Its structure includes a piperidine ring, an isopropyl-substituted phenoxy group, and an acetamide moiety. Compounds with similar structures are often investigated for their potential pharmacological properties, including analgesic, anti-inflammatory, or neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]acetamide” typically involves:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Isopropyl Group: The phenoxy group can be functionalized with an isopropyl group using Friedel-Crafts alkylation.
Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalysts: Using efficient catalysts to increase yield.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the isopropyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The phenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for pharmacological properties such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on its specific biological or pharmacological target. Generally, it could involve:
Binding to Receptors: Interacting with specific receptors in the body.
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylpiperidin-4-yl)-2-[4-(methyl)phenoxy]acetamide
- N-(1-methylpiperidin-4-yl)-2-[4-(ethyl)phenoxy]acetamide
Uniqueness
- Structural Features : The presence of the isopropyl group and the specific arrangement of functional groups.
- Pharmacological Properties : Potentially unique effects due to its specific structure.
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)14-4-6-16(7-5-14)21-12-17(20)18-15-8-10-19(3)11-9-15/h4-7,13,15H,8-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOAKGQRXSUJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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